molecular formula C17H17N3O B2397419 4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol CAS No. 1153974-38-9

4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol

Cat. No. B2397419
CAS RN: 1153974-38-9
M. Wt: 279.343
InChI Key: MZNDIOHCXOMUDJ-UHFFFAOYSA-N
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Description

“4-Amino-1-methylpyrazole” is a heterocyclic compound . It’s also known as "1-Methyl-1H-pyrazol-4-amine" .


Synthesis Analysis

The synthesis of “4-Amino-1-methylpyrazole” involves N-arylation with 4-fluorobenzaldehyde in the presence of hexadecyltrimethylammonium bromide as a catalyst .


Molecular Structure Analysis

The molecular formula of “4-Amino-1-methylpyrazole” is C4H7N3 . It has a molecular weight of 97.12 .


Physical And Chemical Properties Analysis

“4-Amino-1-methylpyrazole” is a liquid at room temperature . It has a refractive index of 1.556 , a boiling point of 45-80 °C/760 mmHg , and a density of 1.141 g/mL at 25 °C .

Scientific Research Applications

Corrosion Inhibition

A study conducted by Wang et al. (2006) explored the potential of bipyrazolic-type organic compounds, including derivatives related to 4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol, as corrosion inhibitors. Using density functional theory (DFT), the research highlighted the compounds' inhibition efficiencies and reactive sites, indicating their potential application in protecting metals against corrosion. This theoretical approach aligns with experimental data, suggesting a practical application for these compounds in corrosion inhibition strategies (Wang, Hengliang et al., 2006).

Antibacterial and Antifungal Activities

In another study, Hussain, Sharma, and Amir (2008) synthesized derivatives of 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol, exhibiting significant antibacterial activity against S. aureus and E. coli, as well as antifungal activity against A. niger. This research suggests that derivatives of 4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol could be potent antimicrobial agents, offering a new avenue for the development of therapeutic agents (Hussain, S. et al., 2008).

DNA Interaction Studies

Rafique et al. (2022) focused on the synthesis and characterization of 4-aminophenol derivatives, evaluating their antimicrobial and antidiabetic activities. Additionally, the interaction of these compounds with human DNA was studied, revealing potential anticancer properties. The DNA interaction studies of these derivatives highlight their potential as therapeutic agents, particularly in the treatment and management of cancer (Rafique, Bushra et al., 2022).

Spectrophotometric Applications

Fiamegos et al. (2000) discussed the synthesis of 4-aminopyrazolone derivatives for the spectrophotometric determination of phenols. These derivatives serve as chromogenic agents, enabling the sensitive and selective detection of phenolic compounds in various samples. This application is particularly relevant in environmental and analytical chemistry, where precise and accurate quantification of phenolic pollutants is essential (Fiamegos, Y. et al., 2000).

Safety and Hazards

“4-Amino-1-methylpyrazole” is classified as an eye irritant and skin irritant . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

4-[[(1-methylpyrazol-4-yl)amino]-phenylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-20-12-15(11-18-20)19-17(13-5-3-2-4-6-13)14-7-9-16(21)10-8-14/h2-12,17,19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNDIOHCXOMUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol

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